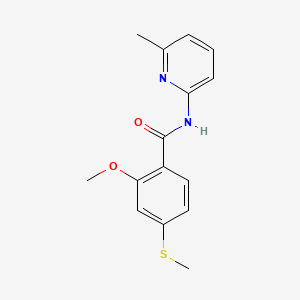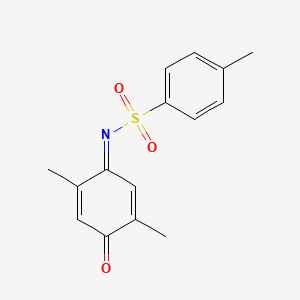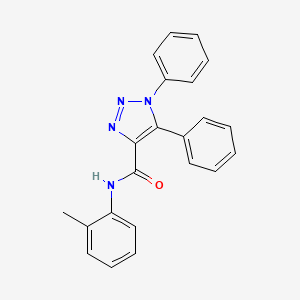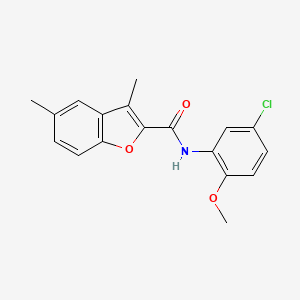![molecular formula C16H11NO2S2 B5783156 6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B5783156.png)
6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione is a novel compound with potential applications in scientific research. This compound belongs to the family of dithiino[2,3-c]pyrrole derivatives, which have been shown to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties.
Mécanisme D'action
The mechanism of action of 6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione is not fully understood. However, it has been suggested that this compound may act by inhibiting the proliferation of cancer cells through the induction of apoptosis. It may also act by inhibiting the activity of enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes, or by disrupting bacterial cell wall synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and inhibit the activity of enzymes involved in ergosterol biosynthesis. In vivo studies have shown that this compound can inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione in lab experiments is its potent anticancer, antifungal, and antibacterial activity. This makes it a potential candidate for the development of new anticancer and antimicrobial agents. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity profile of this compound.
Orientations Futures
There are several future directions for research on 6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione. One direction is to further investigate its mechanism of action, particularly its anticancer activity. This could lead to the development of new anticancer agents that target specific pathways involved in cancer cell proliferation. Another direction is to investigate its potential as an antimicrobial agent, particularly against multidrug-resistant bacteria and fungi. This could lead to the development of new antimicrobial agents that are effective against a wide range of pathogens. Finally, further studies are needed to determine the optimal dosage and toxicity profile of this compound, which could pave the way for its use in clinical trials.
Méthodes De Synthèse
The synthesis of 6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione involves the reaction of 2-naphthylamine with 1,2-dichloroethane in the presence of sodium hydroxide to form 2-(2-naphthyl)ethylamine. This intermediate is then reacted with thiourea in the presence of potassium hydroxide to form 6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione. The synthesis of this compound has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
6-naphthalen-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2S2/c18-15-13-14(21-8-7-20-13)16(19)17(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMSGRSLROYGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(S1)C(=O)N(C2=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Naphthalen-2-yl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-2-fluoro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5783075.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5783080.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide](/img/structure/B5783089.png)


![ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783143.png)

![1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5783154.png)
![3-ethoxy-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5783164.png)



![3-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide](/img/structure/B5783193.png)